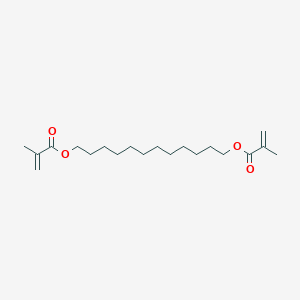

1,12-Dodecanediol dimethacrylate

Description

Properties

IUPAC Name |

12-(2-methylprop-2-enoyloxy)dodecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-17(2)19(21)23-15-13-11-9-7-5-6-8-10-12-14-16-24-20(22)18(3)4/h1,3,5-16H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQASEVIBPSPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121150-60-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(1,12-dodecanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121150-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501015491 | |

| Record name | 1,12-Dodecanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

72829-09-5 | |

| Record name | 1,12-Dodecanediol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72829-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072829095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,12-Dodecanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,12-dodecanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Polymerization Mechanisms of 1,12 Dodecanediol Dimethacrylate

Synthetic Methodologies for 1,12-Dodecanediol (B52552) Dimethacrylate Production

The synthesis of 1,12-dodecanediol dimethacrylate typically involves the esterification of 1,12-dodecanediol with a methacrylic acid derivative. The two principal methods employed are direct esterification with methacryloyl chloride and transesterification with a methacrylate (B99206) ester.

Esterification with Methacryloyl Chloride: This is a common and direct method for synthesizing DDDMA. The reaction involves the treatment of 1,12-dodecanediol with two equivalents of methacryloyl chloride. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. A non-protic solvent like dichloromethane (B109758) or diethyl ether is commonly used. The general reaction scheme is as follows:

HO-(CH₂)₁₂-OH + 2 CH₂=C(CH₃)COCl + 2 (C₂H₅)₃N → CH₂=C(CH₃)COO-(CH₂)₁₂-OOCC(CH₃)=CH₂ + 2 (C₂H₅)₃NH⁺Cl⁻

This method offers high yields and relatively straightforward purification of the final product.

Transesterification: An alternative route to DDDMA is through the transesterification of a simple methacrylate ester, such as methyl methacrylate (MMA), with 1,12-dodecanediol. This reaction is an equilibrium process and requires a catalyst and the removal of the alcohol byproduct (methanol in the case of MMA) to drive the reaction to completion. masterorganicchemistry.com Organometallic compounds, particularly those based on zirconium or tin, are often employed as catalysts. For instance, zirconium acetylacetonate (B107027) has been shown to be an effective catalyst for the transesterification of 1,n-diols with (meth)acrylic acid esters. The reaction is typically performed at elevated temperatures to facilitate the removal of the volatile alcohol byproduct.

| Synthetic Method | Reactants | Catalyst/Base | Byproduct | Key Considerations |

| Esterification | 1,12-Dodecanediol, Methacryloyl Chloride | Triethylamine | Triethylammonium chloride | High yield, direct route. |

| Transesterification | 1,12-Dodecanediol, Methyl Methacrylate | Zirconium acetylacetonate | Methanol (B129727) | Equilibrium reaction, requires removal of byproduct. |

Fundamental Aspects of Radical Polymerization of this compound

The presence of two methacrylate groups allows this compound to undergo radical polymerization to form a highly cross-linked three-dimensional network. This process is characterized by the classical steps of initiation, propagation, and termination. fujifilm.comfiveable.me

Mechanisms of Initiation, Propagation, and Termination

Initiation: The polymerization is initiated by the generation of free radicals from an initiator molecule. This can be achieved through thermal decomposition of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN), or through redox reactions. The initiator radical then attacks one of the carbon-carbon double bonds of a DDDMA molecule, creating a new radical center on the monomer. fujifilm.com

Propagation: The newly formed monomer radical adds to another DDDMA molecule, propagating the radical chain. Due to the difunctional nature of DDDMA, the growing polymer chain will contain pendant methacrylate groups that can also participate in the polymerization, leading to the formation of a cross-linked network. nih.gov

Termination: The growth of the polymer chains is terminated by the reaction of two growing radical chains. This can occur through two primary mechanisms:

Combination (or Coupling): Two radical chains combine to form a single, non-reactive polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end. fiveable.me

Influence of Monomer Chemical Structure on Polymerization Behavior

The chemical structure of this compound, specifically its long and flexible C12 aliphatic chain, has a profound impact on its polymerization behavior. This long hydrophobic backbone increases the molecular mobility of the monomer and the resulting polymer chains within the developing network. esstechinc.com This enhanced mobility can delay the onset of autoacceleration compared to more rigid dimethacrylate monomers. The flexibility of the dodecanediol (B3190140) chain can also lead to a lower final glass transition temperature (Tg) of the cured polymer compared to polymers formed from shorter, more rigid diols. This increased flexibility can be advantageous in applications requiring materials with reduced shrinkage stress.

Photopolymerization Processes Utilizing this compound

Photopolymerization, the use of light to initiate polymerization, is a widely used technique for curing formulations containing DDDMA, particularly in applications like dental resins and coatings. esstechinc.com This method offers rapid curing at ambient temperatures. The process relies on a photoinitiator system that absorbs light and generates the initial free radicals.

Photoinitiator Systems and Their Efficacy

Photoinitiators are broadly classified into two types, both of which are effective for the polymerization of DDDMA.

Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon absorption of light to generate two radical fragments, both of which can potentially initiate polymerization. Acylphosphine oxides, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), are highly efficient Type I photoinitiators. researchgate.netradtech.orgradtech.org They are particularly effective for curing with near-UV and visible light, including LED light sources, and are known for their ability to provide good depth of cure due to a photobleaching effect. radtech.orgradtech.org However, their phosphinoyl radicals can be readily scavenged by oxygen, which can lead to poor surface cure in the presence of air. radtech.org

Type II Photoinitiators (Hydrogen Abstraction Type): These systems consist of two components: a photosensitizer and a co-initiator (typically a tertiary amine). The most common photosensitizer for visible light curing is camphorquinone (B77051) (CQ). researchgate.netsemanticscholar.org Upon absorption of blue light (around 470 nm), CQ enters an excited triplet state. researchgate.net In this state, it abstracts a hydrogen atom from the amine co-initiator, generating an amine-derived radical that initiates the polymerization. researchgate.netresearchgate.net The efficiency of the CQ/amine system depends on the reactivity of the amine and the viscosity of the medium. conicet.gov.ar While widely used, CQ has a distinct yellow color, which can be a disadvantage in some applications. semanticscholar.org

| Photoinitiator Type | Example(s) | Mechanism | Activation Wavelength | Advantages | Disadvantages |

| Type I | TPO, BAPO | Unimolecular cleavage | Near-UV/Visible | High efficiency, good depth of cure, suitable for LED | Oxygen inhibition at the surface |

| Type II | Camphorquinone/Amine | Bimolecular hydrogen abstraction | Blue light (~470 nm) | Widely used, effective in visible light | Can be yellowish, requires a co-initiator |

Curing Behavior and Efficiency under Ultraviolet and Visible Light Irradiation

The photopolymerization of this compound (DDDMA) is a critical process for its application in coatings, adhesives, and dental materials. acs.org The curing process, initiated by ultraviolet (UV) or visible light, involves the rapid transformation of the liquid monomer into a solid, cross-linked polymer network. The efficiency of this curing process is dependent on several factors, including the type and concentration of the photoinitiator, the intensity and wavelength of the light source, and the presence of a long, flexible dodecane (B42187) chain in the monomer structure. researchgate.netfishersci.comnih.gov

The following table illustrates typical parameters influencing the photopolymerization of dimethacrylate resins, which are applicable to systems containing this compound.

| Parameter | Effect on Curing |

| Photoinitiator Type | Type I (e.g., phosphine (B1218219) oxides) for UV; Type II (e.g., camphorquinone) for visible light. fishersci.comnih.gov |

| Photoinitiator Conc. | Optimal concentration exists; too high can reduce depth of cure. fishersci.com |

| Light Wavelength | Visible light offers deeper penetration than UV light. nih.gov |

| Light Intensity | Higher intensity generally increases the rate of cure, but can also lead to rapid surface vitrification. fishersci.com |

| Monomer Structure | The flexible dodecanediol chain in DDDMA can enhance mobility and conversion. nih.gov |

Reaction Diffusion and Autoacceleration Phenomena in Photopolymerized Systems

The photopolymerization of this compound, like other bulk polymerizations of multifunctional monomers, is characterized by complex kinetic phenomena, notably reaction diffusion and autoacceleration, also known as the gel effect or Trommsdorff-Norrish effect. figshare.com These phenomena arise from the significant changes in the physical properties of the system as polymerization proceeds.

At the onset of polymerization, the system is a low-viscosity liquid. As polymer chains form and the network builds, the viscosity of the medium increases dramatically. This increased viscosity severely restricts the mobility of the large, growing polymer radicals. Consequently, the rate of termination reactions, which rely on the collision of two polymer radicals, decreases significantly. figshare.com This is a form of reaction diffusion, where the reaction rate is limited by the diffusion of the reactants. researchgate.net

This autoacceleration is typically observed as a sharp peak in the rate of polymerization versus conversion curve. researchgate.net The exothermic nature of the polymerization, combined with the rapid increase in rate, can lead to a significant temperature rise if heat is not dissipated effectively. This can affect the final properties of the cured material. The long, flexible chain of this compound may influence the onset and magnitude of the autoacceleration effect by affecting the viscosity buildup and chain mobility within the polymerizing network.

Controlled Radical Polymerization Strategies for this compound

To overcome the limitations of conventional free-radical polymerization, such as broad molecular weight distributions and limited control over polymer architecture, controlled radical polymerization (CRP) techniques have been explored for dimethacrylates.

Organotellurium-Mediated Living Radical Polymerization (TERP) Applications

Organotellurium-mediated radical polymerization (TERP) is a versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. acs.org The mechanism relies on the reversible activation of a dormant polymer chain end, which is capped with an organotellurium group. This activation can be induced thermally or photochemically, generating a propagating radical and an organotellurium radical. researchgate.net

While specific studies on the TERP of this compound are not widely documented, the principles of TERP are applicable to a broad range of (meth)acrylate monomers. acs.org The application of TERP to a difunctional monomer like DDDMA would require careful control of reaction conditions to favor intramolecular chain growth and cyclization over intermolecular cross-linking, which leads to gelation. The success of such a polymerization would depend on factors like solvent choice, temperature, and the concentration of the TERP agent. The long, flexible dodecanediol spacer in DDDMA could potentially facilitate intramolecular reactions, making it an interesting candidate for the synthesis of novel polymer architectures, such as single-chain nanoparticles, via TERP.

Transfer-Dominated Branching Radical Telomerisation (TBRT) for Hyperbranched Architectures

Transfer-dominated branching radical telomerisation (TBRT) has emerged as a powerful technique for the homopolymerization of multi-vinyl monomers, including this compound, to produce soluble, hyperbranched polymers while avoiding gelation. nih.govresearchgate.net This method utilizes a high concentration of a chain transfer agent, referred to as a telogen (e.g., 1-dodecanethiol), to keep the growing polymer chains short and minimize cross-linking. researchgate.net

In the TBRT of DDDMA, the telogen effectively competes with the monomer for reaction with the propagating radical. This leads to the formation of a high number of short polymer chains that can then be linked together through the remaining vinyl groups, resulting in a hyperbranched polyester (B1180765) architecture. nih.govresearchgate.net This technique has been successfully used to synthesize high molecular weight branched polyesters from various dimethacrylates, including this compound. researchgate.net

The following table summarizes representative data for the synthesis of hyperbranched polymers from dimethacrylates using TBRT.

| Monomer | Telogen | Molar Ratio (Monomer:Telogen) | Resulting Polymer Architecture |

| This compound | 1-Dodecanethiol | Approaching 1:1 | High molecular weight, soluble hyperbranched polyester researchgate.net |

| Ethylene (B1197577) Glycol Dimethacrylate | 1-Dodecanethiol | Approaching 1:1 | Soluble hyperbranched polyester researchgate.net |

| Neopentyl Glycol Dimethacrylate | 1-Dodecanethiol | Approaching 1:1 | Highly cyclized, soluble hyperbranched polymer acs.org |

Geometry-Directed Cyclization in Controlled Polymerization

During the polymerization of difunctional monomers like this compound, intramolecular cyclization is a competing reaction to intermolecular propagation and cross-linking. cardiff.ac.uk In this process, a pendant methacrylate group on a growing polymer chain reacts with the radical center on the same chain, forming a cyclic structure. The extent of cyclization is influenced by the monomer structure, particularly the length and flexibility of the spacer group connecting the two vinyl functionalities, as well as the reaction conditions such as concentration. acs.orgcardiff.ac.uk

In the context of controlled polymerization techniques like TBRT, cyclization can be a dominant process. For dimethacrylates with constrained geometries, such as neopentyl glycol dimethacrylate, a high degree of cyclization has been observed even at high concentrations. acs.org This is referred to as geometry-directed cyclization. For a monomer like this compound, the long and highly flexible C12 chain would likely favor intramolecular reactions, leading to the formation of large rings within the polymer structure. This tendency for cyclization is a key factor in preventing gelation during the TBRT process, as it consumes vinyl groups that would otherwise participate in intermolecular cross-linking. acs.org The interplay between monomer concentration and the inherent flexibility of the DDDMA chain will ultimately dictate the balance between cyclization, branching, and linear propagation.

Copolymerization of this compound with Co-monomers

This compound can be copolymerized with a variety of other vinyl monomers to tailor the properties of the final polymer network. acs.org Copolymerization allows for the fine-tuning of characteristics such as hydrophilicity, mechanical strength, and biocompatibility.

For instance, copolymerization with hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) or methacrylic acid (MAA) would introduce polar functional groups into the polymer network. This would increase the hydrophilicity of the resulting material, which is desirable for applications such as hydrogels or biocompatible coatings. The long, hydrophobic dodecanediol chain of DDDMA would act as a cross-linker and provide flexibility and toughness to the copolymer.

Conversely, copolymerization with other hydrophobic methacrylates could be used to further enhance the water-repellent properties of the material or to modify its mechanical properties. The reactivity ratios of the comonomers would determine the distribution of monomer units along the polymer chains and thus the final morphology and properties of the copolymer. For example, in dental restorative materials, dimethacrylates are often copolymerized with other monomers like bisphenol A glycidyl (B131873) methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA) to achieve a balance of high strength, low shrinkage, and appropriate viscosity. nih.gov

The table below lists potential co-monomers for this compound and the expected impact on polymer properties.

| Co-monomer | Potential Impact on Copolymer Properties |

| 2-Hydroxyethyl Methacrylate (HEMA) | Increased hydrophilicity, potential for hydrogel formation nih.gov |

| Methacrylic Acid (MAA) | pH-responsive behavior, improved adhesion |

| Bisphenol A Glycidyl Methacrylate (Bis-GMA) | Increased mechanical strength and rigidity nih.gov |

| Triethylene Glycol Dimethacrylate (TEGDMA) | Reduced viscosity, increased flexibility nih.gov |

| Lauryl Methacrylate | Increased hydrophobicity and flexibility |

Polymer Network Structure and Morphological Characterization of Poly 1,12 Dodecanediol Dimethacrylate

Quantitative Assessment of Degree of Conversion in 1,12-Dodecanediol (B52552) Dimethacrylate Polymers

The degree of conversion (DC) is a crucial parameter in the characterization of dimethacrylate-based polymers, as it quantifies the extent of polymerization. nih.govmdpi.com A low DC can lead to inferior physicochemical and mechanical properties and may increase the amount of unreacted monomer that can leach from the polymer matrix. mdpi.comresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a widely used and reliable method for determining the DC in dimethacrylate polymers. mdpi.comresearchgate.netmdpi.com This technique monitors the decrease in the concentration of carbon-carbon double bonds (C=C) from the methacrylate (B99206) groups as they are converted into single bonds (C-C) during polymerization. mdpi.com

The DC is typically calculated by tracking the change in the absorption intensity of the vinyl C=C stretching vibration band, which appears around 1637 cm⁻¹. mdpi.comresearchgate.net The intensity of this peak is measured before and after polymerization and is often compared to an internal standard peak that does not change during the reaction. For polymers containing aromatic rings, the aromatic C=C stretching vibration at approximately 1610 cm⁻¹ is commonly used as an internal standard. researchgate.net In the absence of aromatic moieties, other peaks, such as the carbonyl (C=O) stretching vibration, can be utilized as an internal reference. researchgate.netconsensus.app

The degree of conversion is calculated using the following formula:

DC (%) = [1 - (Absorbance of C=C after polymerization / Absorbance of internal standard after polymerization) / (Absorbance of C=C before polymerization / Absorbance of internal standard before polymerization)] x 100

Table 1: Key FTIR Bands for Degree of Conversion Analysis

| Vibration Type | Wavenumber (cm⁻¹) | Role in DC Calculation |

| Aliphatic C=C Stretching | ~1637 | Monitored for decrease in intensity |

| Aromatic C=C Stretching | ~1610 | Internal standard (if present) |

| Carbonyl C=O Stretching | ~1715 | Alternative internal standard |

| =CH₂ Twisting | ~816 | Alternative monitored band |

| =CH₂ Wagging | ~948 | Alternative monitored band |

This table is generated based on data from multiple sources. mdpi.comresearchgate.net

Several factors can influence the final degree of conversion in the polymerization of 1,12-dodecanediol dimethacrylate:

Monomer Structure: The chemical structure of the monomer plays a significant role. The long, flexible dodecane (B42187) chain in DDDMA can increase molecular mobility, potentially leading to a higher degree of conversion compared to more rigid dimethacrylate monomers. mdpi.comesstechinc.com

Initiation System: The type and concentration of the photoinitiator system (e.g., camphorquinone (B77051) and an amine co-initiator) affect the initiation rate and, consequently, the polymerization kinetics and final DC. mdpi.com

Irradiation Conditions: For photopolymerized systems, factors such as the intensity and duration of the light source are critical in determining the extent of conversion. mdpi.com

Reaction Temperature: Temperature influences the polymerization rate and the mobility of the reacting species. Higher temperatures generally lead to faster polymerization. nih.gov

Analysis of Crosslink Density in this compound Networks

Crosslink density is a measure of the number of crosslinks per unit volume in a polymer network. It is a key structural parameter that dictates many of the material's mechanical and physical properties.

The chemical crosslink density arises from the covalent bonds formed between the polymer chains as a result of the polymerization of the difunctional methacrylate groups of the DDDMA monomer. cymitquimica.com This creates a three-dimensional network structure.

The effective crosslink density (Ve) can be determined using techniques like dynamic mechanical analysis (DMA). mdpi.comnih.gov Based on the theory of rubber elasticity, the storage modulus (E') in the rubbery plateau region is directly proportional to the crosslink density. nih.gov The relationship can be expressed as:

Ve = E' / (3 * R * T)

Where:

Ve is the effective crosslink density (mol/m³)

E' is the storage modulus in the rubbery plateau (Pa)

R is the ideal gas constant (8.314 J/mol·K)

T is the absolute temperature (K)

The chemical crosslink density is generally considered to be stable with changes in temperature. mdpi.comnih.gov

For poly(this compound), the primary sources of physical crosslinking are:

Van der Waals Forces: These are weak, short-range electrostatic attractions between molecules. The long aliphatic chain of DDDMA provides a significant surface area for these interactions.

Hydrogen Bonding: While the DDDMA monomer itself does not have strong hydrogen bond donating groups, the ester groups in the polymer backbone can act as hydrogen bond acceptors. nih.govru.nl In the presence of other molecules (like water or comonomers with hydroxyl or amine groups), hydrogen bonds can form, acting as physical crosslinks. ru.nlresearchgate.net These interactions are reversible and can be disrupted by heat. gatech.edu The dissociation of hydrogen bonds with increasing temperature leads to a decrease in physical crosslinking density. mdpi.comnih.gov

Chain Entanglements: The long, flexible polymer chains can become physically intertwined, creating topological constraints that act as temporary crosslinks.

The total effective crosslink density is the sum of both chemical and physical crosslink densities. nih.gov The contribution of physical crosslinking is particularly important at lower temperatures and can significantly influence the viscoelastic properties of the material. nih.gov

Table 2: Comparison of Chemical and Physical Crosslinks

| Feature | Chemical Crosslinks | Physical Crosslinks |

| Nature of Bond | Covalent | Non-covalent (Hydrogen bonds, Van der Waals, Entanglements) |

| Bond Strength | Strong | Weak to Moderate |

| Reversibility | Irreversible | Reversible |

| Temperature Stability | Generally Stable | Sensitive to Temperature Changes |

This table is a generalized comparison based on established polymer science principles. mdpi.comnih.govgatech.edu

Supramolecular Structure and Network Heterogeneity

The polymerization of dimethacrylates does not typically result in a perfectly uniform network. Instead, it often leads to a heterogeneous structure characterized by regions of high crosslink density (microgels) embedded in a less crosslinked matrix. nih.gov This heterogeneity arises from the autoacceleration effect (Trommsdorff-Norrish effect) during free-radical polymerization.

The formation of these network heterogeneities can be influenced by intermolecular interactions, such as hydrogen bonding. nih.gov The spatial organization of these microgel agglomerates can affect the mechanical properties of the polymer. Techniques like Atomic Force Microscopy (AFM) and X-ray Powder Diffraction (XRPD) can be used to characterize the morphology and the size of these heterogeneities. nih.gov

In the context of composite materials, the interactions between the polymer network and any filler particles or other polymer networks can lead to complex supramolecular structures. nih.gov The formation kinetics and the nature of the interactions between the different components control the final network pattern. nih.gov The long, hydrophobic dodecane backbone of poly(DDDMA) can influence its interaction with other components in a blend or composite, potentially leading to distinct phase-separated morphologies or specific supramolecular assemblies. esstechinc.com

Formation and Characterization of Microgel Agglomerates

The radical polymerization of dimethacrylates like this compound is a complex process that deviates significantly from ideal polymerization kinetics. One of the key phenomena observed is the formation of microgel agglomerates. These are highly crosslinked clusters of polymer with a high degree of cyclization, suspended within a less crosslinked matrix. nih.gov

The formation of these microgels is a consequence of the autoacceleration or gel effect, which occurs even at low degrees of conversion (1-2%). As the polymerization proceeds, the viscosity of the system increases, which slows down the termination reactions. This leads to localized regions of rapid polymerization and high crosslinking, forming the microgel domains. The tendency to form microgels can be influenced by the flexibility of the dimethacrylate monomer. For instance, in copolymers, the inclusion of more flexible comonomers can increase the likelihood of cyclization and, consequently, microgel formation. nih.gov

The presence of these microgel agglomerates is a significant aspect of the supramolecular structure of the polymer network. It has been suggested that these heterogeneous structures can adversely affect the mechanical properties of poly(dimethacrylate)s, particularly their impact resistance. nih.gov Therefore, the characterization of these agglomerates is essential for controlling the final properties of the material. Techniques such as dynamic light scattering (DLS) can be employed in situ to monitor the formation and growth of microgel particles during polymerization.

Investigation of Spatial Correlations and Microstructural Defects

The investigation of spatial correlations in such complex polymer networks is crucial for understanding their dynamics and mechanical properties. Molecular dynamics simulations and experimental techniques like neutron spin-echo spectroscopy can be used to probe these correlations. aps.orgresearchgate.net These studies reveal that due to the soft nature of topological constraints in entangled polymer systems, the initial spatial decays of intermediate scattering functions can be similar to those of unentangled systems. However, entanglements manifest as a long tail in the reciprocal-space correlations, indicating a weak but persistent dynamic localization in real space. aps.orgresearchgate.net

The theoretical crosslink density of a dimethacrylate network is determined by the molecular weight and the concentration of double bonds in the monomer. However, the actual crosslink density is always lower than the theoretical value due to incomplete conversion and the formation of network defects like loops. nih.gov The presence of these defects creates a spatially heterogeneous network, and understanding the distribution and correlation of these features is key to predicting the material's performance.

Morphological Investigations of Poly(this compound)

The morphology of poly(DDDMA) can be tailored for specific applications, particularly when synthesized as a monolithic material. The characterization of this morphology, from the nanoscale to the microscale, provides critical insights into the material's properties.

Microscopic Techniques for Polymer Morphology (e.g., TEM)

Microscopic techniques are indispensable for visualizing the morphology of polymer networks. Transmission Electron Microscopy (TEM) is a powerful tool for investigating the internal nanostructure of polymers. nih.gov To achieve contrast for TEM analysis of polymer crystals, staining agents like ruthenium tetroxide are often employed. chemicalbook.com This allows for the visualization of features such as crystalline lamellae.

In the context of poly(DDDMA), TEM can be used to study the dispersion of fillers in composite materials or to visualize the structure of the polymer network itself, including the size and distribution of microgel agglomerates. For instance, in studies of similar polymer systems, TEM has been used to observe the fine details of the polymer network and the interface between the polymer and embedded nanoparticles.

The following table provides a comparison of common microscopy techniques used for polymer characterization:

| Technique | Magnification Range | Resolution | Information Provided |

| Optical Microscopy | 10x - 1000x | Limited by visible light wavelength | Larger-scale features |

| Scanning Electron Microscopy (SEM) | 100x - 500,000x | Higher than optical microscopy | Surface topography, composition |

| Transmission Electron Microscopy (TEM) | 1000x - 1,000,000x | Highest among the three | Internal nanostructure |

This table is based on information from a general introduction to polymer science class notes. nih.gov

Pore Structure and Surface Area Analysis in Monolithic Materials

When poly(DDDMA) is synthesized as a monolithic material, its porous structure becomes a defining characteristic. Monoliths are continuous porous structures that offer high permeability and a large surface area, making them suitable for applications such as chromatography and catalysis. The pore structure is typically created by carrying out the polymerization in the presence of a porogenic solvent, or "porogen."

Hypothetical Pore Structure Data for Poly(DDDMA) Monoliths

| Sample ID | Porogen Concentration (%) | Total Pore Volume (cm³/g) | Specific Surface Area (m²/g) | Average Pore Diameter (nm) |

| DDDMA-M1 | 30 | 0.85 | 150 | 22.7 |

| DDDMA-M2 | 40 | 1.25 | 120 | 41.7 |

| DDDMA-M3 | 50 | 1.70 | 95 | 71.6 |

| DDDMA-M4 | 60 | 2.10 | 70 | 120.0 |

This table is a hypothetical representation to illustrate the typical relationship between porogen concentration and pore characteristics in polymer monoliths.

Techniques such as mercury intrusion porosimetry and nitrogen adsorption/desorption analysis (BET method) are commonly used to determine the pore size distribution, total pore volume, and specific surface area of these materials. Scanning Electron Microscopy (SEM) is also invaluable for visualizing the macroporous structure of the monoliths, revealing the interconnected network of polymer globules and the interstitial pores.

Performance Characteristics and Structure Property Relationships of 1,12 Dodecanediol Dimethacrylate Polymers

Mechanical Performance of 1,12-Dodecanediol (B52552) Dimethacrylate-Based Polymers

The mechanical properties of polymers formulated with 1,12-dodecanediol dimethacrylate are a direct consequence of the interplay between the flexible dodecanediol (B3190140) core and the rigid, cross-linking methacrylate (B99206) groups. The long aliphatic chain provides a degree of molecular mobility, which can be tailored through copolymerization and cross-linking to achieve a desired balance of strength, flexibility, and toughness.

Evaluation of Flexural Strength and Modulus of Elasticity

Table 1: Flexural Strength and Modulus of Elasticity of Select Dental Composites

| Material | Flexural Strength (MPa) | Modulus of Elasticity (GPa) |

| Polofil Supra | 117.42 | - |

| Grandio | 141.07 | 13.91 |

| Esthet-X | - | 7.41 |

| TPH Spectrum | - | - |

| Filtek Z250 | - | 8.73 researchgate.net |

| Filtek Z350 | - | 8.82 researchgate.net |

Note: This table presents data for various dental composites to provide a comparative context for the mechanical properties discussed. The exact contribution of D3MA to these values would require specific formulation details.

Assessment of Tensile Strength and Ductility

Tensile strength and ductility, which measure a material's ability to withstand pulling forces and to deform without fracturing, are significantly influenced by the molecular structure of the polymer. The flexible nature of the 12-carbon chain in D3MA can enhance the ductility of the polymer network. In a study of epoxy systems modified with soft block copolymers, the addition of these flexible modifiers led to a decrease in tensile strength from 84 MPa to 71 MPa, but with a significant increase in toughness. mdpi.com While this study does not directly involve D3MA, it illustrates the general principle that incorporating flexible segments can impact tensile properties. The hydrophobic backbone of D3MA is noted to increase its molecular mobility, which can contribute to flexibility in the polymer matrix. specialchem.com

Determination of Hardness and Impact Resistance

Characterization of Wear Behavior and Surface Failure Modes

The wear behavior of a polymer is a complex phenomenon influenced by its hardness, toughness, and surface characteristics. The hydrophobic nature of the D3MA backbone can lead to improved surface characteristics in the resulting polymer matrix. specialchem.comesstechinc.com This hydrophobicity can reduce the interaction with aqueous environments, potentially leading to lower wear rates in certain applications. The flexibility imparted by the dodecanediol chain might also influence the failure modes at the surface, possibly favoring ductile tearing over brittle fracture.

Analysis of Toughness and Elastic Modulus in Crosslinked Systems

In crosslinked polymer systems, there is often a trade-off between toughness and elastic modulus. nih.gov The incorporation of D3MA, with its long, flexible spacer between methacrylate groups, can be a strategy to enhance toughness. The ability of the long chains to undergo conformational changes allows for energy dissipation under stress, which can increase the material's resistance to fracture. Studies on other flexible cross-linkers have shown that increasing the chain length between cross-links can reduce the elastic modulus while significantly increasing toughness. nih.gov For example, modifying epoxy resins with soft block copolymers resulted in a four-fold increase in fracture toughness. mdpi.com The cross-linking of polymers is a critical process for improving mechanical elasticity and toughness. nih.gov

Table 2: Toughness and Elastic Modulus of Modified Epoxy Systems

| Material | Fracture Toughness (KIc, MPa·m1/2) | Fracture Energy (GIc, kJ/m2) | Tensile Modulus (MPa) |

| Neat Epoxy | ~0.57 | ~0.1 | 2950 |

| Epoxy + 12% BCP | 2.18 | 1.58 | 2690 |

Note: This table illustrates the effect of adding a soft block copolymer (BCP) to an epoxy resin, demonstrating the principle of toughness enhancement through the incorporation of flexible moieties, a role that D3MA could play in other polymer systems.

Surface and Interfacial Properties of this compound Polymers

The surface and interfacial properties of polymers containing this compound are largely dictated by the long, hydrophobic dodecane (B42187) chain. cymitquimica.com This structural feature contributes to increased hydrophobicity in the resulting polymers. cymitquimica.com This increased hydrophobicity can be advantageous in applications where resistance to water absorption is desired, such as in certain coatings and dental materials. specialchem.comcymitquimica.com For instance, in dental composites, lower water sorption can lead to better long-term stability of the material. manchester.ac.uk The hydrophobic backbone of D3MA is specifically noted to improve the surface characteristics of the polymer matrix. specialchem.comesstechinc.com

Wettability and Contact Angle Measurements

The wettability of a polymer surface, a critical factor in many applications, is determined by its surface energy. This is often quantified by measuring the contact angle of a liquid, typically water, on the polymer surface. A higher contact angle indicates lower wettability and a more hydrophobic surface.

The chemical structure of this compound, with its long, non-polar dodecamethylene chain, contributes significantly to the hydrophobicity of polymers in which it is a component. This extended aliphatic segment minimizes the interaction with water molecules, leading to a higher contact angle. The hydrophobic backbone of DDDMA is a key feature that enhances its molecular mobility. esstechinc.com

In dental resin composites, for instance, the hydrophobicity of the polymer matrix is crucial for long-term stability in the moist oral environment. The incorporation of DDDMA can be a strategy to increase the hydrophobicity of the resin, thereby reducing its interaction with water and potentially improving its durability.

Table 1: Wettability Characteristics of DDDMA-based Polymers

| Property | Description | Influence of DDDMA |

| Wettability | The ability of a liquid to maintain contact with a solid surface. | Polymers containing DDDMA generally exhibit lower wettability due to the hydrophobic nature of the long aliphatic chain. |

| Contact Angle | The angle where a liquid/vapor interface meets a solid surface. | Higher water contact angles are typically observed on the surface of DDDMA-containing polymers, signifying increased hydrophobicity. |

This table provides a qualitative summary based on the chemical structure of DDDMA.

Mechanisms of Water Sorption and Water Solubility

Water sorption and solubility are critical parameters that influence the dimensional stability, mechanical properties, and longevity of polymers, particularly in aqueous environments. manchester.ac.uk Water can act as a plasticizer, reducing the glass transition temperature and softening the polymer network. The process of water uptake can also lead to swelling and, in some cases, hydrolysis of the ester linkages in the dimethacrylate monomer, leading to degradation.

The mechanism of water sorption in dimethacrylate-based polymers is complex and involves several factors:

Free Volume: The space between polymer chains allows for the diffusion and accommodation of water molecules.

Polar Groups: The presence of hydrophilic groups, such as the ester groups in the methacrylate moieties, can attract water molecules through hydrogen bonding.

Crosslink Density: A higher degree of crosslinking can restrict the penetration of water molecules by reducing the free volume and chain mobility.

The incorporation of this compound into a polymer network generally leads to lower water sorption and solubility compared to polymers made from more hydrophilic dimethacrylates like triethylene glycol dimethacrylate (TEGDMA). manchester.ac.uk This is primarily attributed to the hydrophobic nature and the length of the dodecamethylene spacer. The long aliphatic chain effectively shields the polymer network from water penetration.

Table 2: Water Sorption and Solubility of a Resin Composite

| Property | Value |

| Water Sorption (µg/mm³) (XTEF) | Highest among tested composites |

| Water Solubility (µg/mm³) (XTEF) | -1.4 to 4.1 (highest solubility) |

| Hygroscopic Expansion (%) | 1.4 (NPU) to 2.2 (EVX) |

Data extracted from a study on various resin composites, where XTEF showed the highest sorption and solubility. manchester.ac.uk NPU and EVX represent other composites in the study for comparison of hygroscopic expansion.

Color Stability and Optical Performance

The color stability and optical properties of polymers are crucial for aesthetic applications. Discoloration can occur due to various factors, including water sorption, chemical degradation, and oxidation. The chemical structure of the monomer plays a significant role in determining the long-term color stability of the resulting polymer.

Polymers based on this compound generally exhibit good color stability. The aliphatic nature of the dodecanediol spacer makes it less susceptible to oxidation and yellowing compared to monomers containing aromatic rings, such as bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA). The low water sorption associated with DDDMA also contributes to its color stability, as water can facilitate chemical reactions that lead to discoloration.

Thermal Behavior and Thermomechanical Properties

The thermal and thermomechanical properties of this compound polymers are critical for understanding their behavior at different temperatures and under mechanical stress. Techniques such as Thermogravimetric Analysis (TGA), Dynamic Mechanical Analysis (DMA), and Differential Scanning Calorimetry (DSC) are instrumental in characterizing these properties.

Thermogravimetric Analysis (TGA) for Degradation Profiles

Thermogravimetric analysis (TGA) measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. polymerinnovationblog.com It is a valuable tool for determining the thermal stability and decomposition profile of polymers. researchgate.net

For polymers derived from this compound, TGA can provide information on:

Onset of Decomposition: The temperature at which the polymer begins to lose mass due to thermal degradation. The long aliphatic chain of DDDMA may influence the initiation of decomposition.

Decomposition Stages: The TGA curve can reveal single or multiple stages of mass loss, corresponding to the breakdown of different parts of the polymer network.

Char Yield: The amount of residual mass at the end of the analysis, which can be an indicator of the material's tendency to form a protective char layer upon heating.

The degradation profile of a DDDMA-based polymer will be influenced by the atmosphere (e.g., inert or oxidizing) and the heating rate. polymerinnovationblog.commdpi.com In an inert atmosphere like nitrogen, degradation typically occurs at higher temperatures compared to an oxidizing atmosphere like air.

Table 3: Typical Information Obtained from TGA of Thermosets

| Temperature Range | Volatile Components |

| Ambient to 200°C | Absorbed moisture, residual solvents, additives/oligomers |

| 100 to 250°C | Reaction products (e.g., from cure) |

| 250 to 800°C | Volatile degradation products |

This table summarizes the general information that can be obtained from TGA analysis of thermosetting polymers. polymerinnovationblog.com

Dynamic Mechanical Analysis (DMA) of Network Viscoelasticity

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of materials, such as polymers, as a function of temperature, time, and frequency. uconn.edunetzsch.comyoutube.com It applies an oscillating force to a sample and measures the resulting deformation. uconn.edu This allows for the determination of key parameters that describe the material's stiffness, energy dissipation, and transitional behaviors. youtube.com

For crosslinked polymers of this compound, DMA provides insights into:

Storage Modulus (E'): Represents the elastic response of the material, or its ability to store energy. In the glassy state, the storage modulus is high, indicating a stiff material. As the temperature increases through the glass transition, the storage modulus drops significantly.

Loss Modulus (E''): Represents the viscous response of the material, or its ability to dissipate energy as heat. The peak of the loss modulus curve is often associated with the glass transition temperature (Tg).

Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan delta curve is another common measure of the glass transition temperature and provides information about the damping properties of the material. acoustics.asn.au

The long, flexible dodecamethylene chain in DDDMA is expected to influence the viscoelastic properties by increasing the mobility of the polymer network, which can lead to a lower glass transition temperature and increased damping capacity compared to polymers with shorter, more rigid crosslinkers.

Table 4: Key Parameters Measured by DMA

| Parameter | Description |

| Storage Modulus (E') | A measure of the elastic behavior and stiffness of the material. |

| Loss Modulus (E'') | A measure of the viscous behavior and the material's ability to dissipate energy. |

| Tan Delta (δ) | The ratio of loss modulus to storage modulus, indicating the damping characteristics of the material. |

This table outlines the primary viscoelastic parameters determined through DMA. youtube.com

Differential Scanning Calorimetry (DSC) for Curing Exotherms and Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. nih.gov It is widely used to study thermal transitions in polymers, including the curing reaction and glass transition. mdpi.comkinampark.com

When analyzing the polymerization of this compound, DSC can be used to:

Monitor the Curing Exotherm: The polymerization of dimethacrylates is an exothermic process. DSC can measure the heat released during curing, which is proportional to the degree of conversion of the monomer. researchgate.net The total heat of polymerization can be determined by integrating the area under the exothermic peak.

Determine the Degree of Conversion: By comparing the heat of reaction of a partially cured sample to that of a completely uncured sample, the degree of conversion can be calculated.

Measure the Glass Transition Temperature (Tg): DSC can detect the glass transition as a step change in the heat capacity of the polymer. The Tg is a critical property that defines the temperature range over which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. The Tg of a DDDMA polymer will be influenced by the degree of conversion and the crosslink density of the network.

The long aliphatic spacer in DDDMA can influence both the curing kinetics and the final Tg of the polymer. The flexibility of the chain may facilitate higher conversion, while also potentially leading to a lower Tg compared to more rigid dimethacrylates.

Table 5: Applications of DSC in Characterizing Dimethacrylate Polymers

| Application | Description |

| Curing Exotherm Analysis | Measures the heat released during the polymerization reaction to study curing kinetics. |

| Degree of Conversion | Quantifies the extent of the polymerization reaction. researchgate.net |

| Glass Transition Temperature (Tg) | Determines the temperature at which the polymer transitions from a glassy to a rubbery state. |

This table summarizes the key applications of DSC for the analysis of dimethacrylate-based polymers.

Influence of Co-monomers and Additives on Material Characteristics

The combination of this compound with urethane (B1682113) dimethacrylate (UDMA) in polymer blends can lead to materials with a desirable balance of properties. UDMA is known for its high glass transition temperature and the presence of urethane groups that can form strong hydrogen bonds. scienceopen.com These characteristics contribute to the rigidity and strength of the resulting polymer network.

When blended with D3MA, which possesses a more flexible aliphatic backbone, the resulting copolymer can exhibit a synergistic combination of properties. esstechinc.com Research on similar dimethacrylate systems has shown that copolymerization can enhance the degree of conversion compared to homopolymers. mdpi.com For instance, studies on blends of UDMA with other dimethacrylates have demonstrated that the introduction of a co-monomer can lead to improved mechanical properties such as flexural strength and modulus. mdpi.commdpi.com While specific data on D3MA-UDMA blends is not extensively detailed in the provided results, the principles observed in analogous systems suggest that UDMA can act as a reinforcing co-monomer, potentially increasing the stiffness and strength of the more flexible D3MA-based polymer.

A study on various UDMA-based resins showed that the composition significantly influences mechanical properties. For example, a blend of UDMA/Bis-GMA/TEGDMA at a 40/40/20 wt.% ratio exhibited a high flexural strength of 89.5 MPa. nih.gov This indicates that the interplay between different monomers is crucial in determining the final characteristics of the material. The introduction of UDMA into a D3MA matrix could similarly lead to a material with tailored mechanical performance, balancing the flexibility of D3MA with the rigidity of UDMA.

Table 1: Mechanical Properties of Various UDMA-Based Resin Compositions

| Resin Composition (wt.%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Diametral Tensile Strength (MPa) | Hardness (Vickers) |

|---|---|---|---|---|

| UDMA/Bis-GMA/TEGDMA (40/40/20) | 89.5 mdpi.comnih.gov | 2.1 nih.gov | - | - |

| UDMA/TEGDMA (80/20) | - | - | - | 16 nih.gov |

| Bis-EMA/TEGDMA (80/20) | 69.7 mdpi.comnih.gov | 1.58 nih.gov | 46.8 nih.gov | - |

| UDMA/Bis-EMA/TEGDMA (40/40/20) | - | - | 30.1 nih.gov | - |

| UDMA/Bis-GMA/TEGDMA (70/10/20) | - | - | - | 16 nih.gov |

| UDMA/Bis-EMA/TEGDMA (70/10/20) | - | - | - | 14 nih.gov |

The copolymerization of D3MA with Bis-GMA would likely result in a polymer with properties intermediate to those of the individual homopolymers. The rigid, aromatic structure of Bis-GMA would contribute to the strength and stiffness of the network, while the flexible aliphatic chain of D3MA would enhance its toughness and potentially reduce brittleness. cymitquimica.com The presence of hydroxyl groups in Bis-GMA allows for the formation of strong intermolecular hydrogen bonds, which can significantly influence the mechanical properties and water sorption of the resulting polymer. mdpi.comsemanticscholar.org

Studies on Bis-GMA copolymers with other dimethacrylates have shown that the ratio of the co-monomers is a critical factor in determining the final properties. For example, in Bis-GMA/TEGDMA blends, increasing the TEGDMA content can decrease the flexural strength and modulus. mdpi.com A similar trend might be expected in D3MA/Bis-GMA blends, where a higher D3MA content could lead to a more flexible but less rigid material.

Reactive diluents are low-viscosity monomers added to resin formulations to improve handling characteristics and facilitate the incorporation of fillers. Triethylene glycol dimethacrylate (TEGDMA) and ethylene (B1197577) glycol dimethacrylate (EGDMA) are commonly used for this purpose. scienceopen.comnih.gov Due to its long aliphatic chain, D3MA itself has a lower viscosity than high molecular weight monomers like Bis-GMA and can contribute to reducing the viscosity of a resin blend. cymitquimica.com

When combined with D3MA, reactive diluents like TEGDMA and EGDMA would further lower the viscosity of the uncured resin. This is crucial for achieving a high degree of conversion during polymerization, as lower viscosity allows for greater mobility of the reactive species. mdpi.com However, the addition of these diluents also affects the properties of the cured polymer.

TEGDMA, being a smaller and more flexible molecule than D3MA, can increase the crosslink density of the polymer network. scienceopen.com However, it can also lead to increased polymerization shrinkage and water sorption. scienceopen.comresearchgate.net EGDMA, with an even shorter chain, has a more pronounced effect on increasing crosslink density, which generally leads to a harder and stronger, but also more brittle, material. nih.gov Increasing the concentration of EGDMA has been shown to decrease the average molecular weight between crosslinks, resulting in a more tightly crosslinked network. nih.gov This increased crosslinking can restrict the mobility of the polymer chains, leading to improved optical homogeneity. nih.gov

The choice and concentration of the reactive diluent in a D3MA-based formulation would therefore involve a trade-off between viscosity reduction, degree of conversion, and the desired mechanical properties of the final polymer. For instance, while a higher concentration of a diluent like EGDMA can enhance hardness, it might compromise the flexibility imparted by the D3MA component. nih.gov

Table 2: Influence of EGDMA Concentration on Hydrogel Properties

| EGDMA Concentration (%) | Young's Modulus | Shear Modulus | Average Molecular Weight Between Crosslinks (Mc) |

|---|---|---|---|

| 1.0 | Lower | Lower | Higher |

| 1.5 | - | - | - |

Note: This table is based on data from a study on (TMSPM/NVP) hydrogels crosslinked with EGDMA, illustrating the general effect of crosslinker concentration on mechanical and structural properties. nih.gov

The incorporation of inorganic fillers is a standard method for enhancing the mechanical properties of polymer matrices. For D3MA-based polymers, fillers such as silica (B1680970), zirconia, and nanoclay can significantly improve strength, stiffness, and wear resistance.

Silica (SiO₂): Silica nanoparticles are widely used as reinforcing fillers in dental composites. revmaterialeplastice.ro Their effectiveness depends on the particle size, loading, and the quality of the interfacial bonding between the filler and the polymer matrix. Silane coupling agents are often used to treat the surface of silica fillers to improve their compatibility with the organic resin. nih.gov In a Bis-GMA/HEMA resin system, the addition of silica nanoparticles has been shown to increase flexural strength and modulus by over 30%. revmaterialeplastice.ro A similar reinforcing effect would be expected in a D3MA-based composite, where the silica particles would act as stress-transfer points within the polymer network.

Zirconia (ZrO₂): Zirconia is known for its high strength and fracture toughness, making it an excellent reinforcing agent. nih.gov Nanoscale zirconia fillers can be incorporated into D3MA resins to improve their mechanical performance. Surface treatment of zirconia fillers is crucial for achieving good adhesion to the polymer matrix. nih.govresearchgate.net Studies have shown that adding zirconia fillers can increase the flexural strength of resin composites. nih.govresearchgate.net For instance, the addition of 5 wt% and 7.5 wt% of MDP-conditioned zirconia fillers with a prior Zr(OH)₄ coating resulted in the highest three-point bending strength in a silica-based resin composite. nih.govresearchgate.net The combination of zirconia and silica in the form of nanoclusters or nanofibers can also provide significant reinforcement. nih.govgoogle.com

Nanoclay: Nanoclays, such as montmorillonite, are layered silicates that can be dispersed within a polymer matrix to create a nanocomposite. polymtl.canih.gov Even at low concentrations (1-5 wt%), nanoclay can significantly enhance properties like flexural modulus. polymtl.ca The high aspect ratio and large surface area of nanoclay platelets provide a large interface for interaction with the polymer chains, leading to effective reinforcement. mdpi.com For nanoclay to be effective, it needs to be well-dispersed and ideally exfoliated, meaning the individual silicate (B1173343) layers are separated and distributed throughout the polymer matrix. nih.gov This creates a tortuous path for crack propagation, thereby improving the toughness of the material.

Table 3: Characteristics of Reinforcing Fillers

| Filler Type | Key Characteristics | Effect on Polymer Properties |

|---|---|---|

| Silica (SiO₂) Nanoparticles | High surface area, can be surface-treated for improved bonding. revmaterialeplastice.ronih.gov | Increases flexural strength, modulus, and hardness. revmaterialeplastice.ro |

| Zirconia (ZrO₂) Nanoparticles | High strength, high fracture toughness, radiopaque. nih.govnih.govresearchgate.net | Improves flexural strength and fracture toughness. nih.govnih.govresearchgate.net |

| Nanoclay (e.g., Montmorillonite) | Layered silicate structure, high aspect ratio, large surface area. polymtl.camdpi.com | Enhances flexural modulus, thermal stability, and barrier properties at low loadings. polymtl.camdpi.com |

Advanced Applications of 1,12 Dodecanediol Dimethacrylate in Engineering and Biomedical Fields

1,12-Dodecanediol (B52552) Dimethacrylate in Dental Materials Science

1,12-Dodecanediol dimethacrylate (DDDMA) is a difunctional monomer that plays a significant role in the formulation of various dental materials. Its long, flexible dodecane (B42187) chain and dual methacrylate (B99206) groups allow for the formation of cross-linked polymer networks with tailored properties. cymitquimica.com

Formulation Development for Resin-Based Composites and Restoratives

In the realm of restorative dentistry, resin-based composites are a cornerstone material. The organic matrix of these composites is typically composed of a blend of dimethacrylate monomers. researchgate.net DDDMA is incorporated into these formulations to enhance specific properties of the final restorative material. researchgate.netesstechinc.com

The long hydrophobic backbone of DDDMA contributes to increased molecular mobility within the polymer matrix. esstechinc.com This characteristic can influence the handling properties of the composite resin and the final mechanical properties of the restoration. Dental composites often contain a mix of monomers to achieve a balance of desired characteristics such as strength, toughness, and low polymerization shrinkage. researchgate.netpocketdentistry.com

A study on the composition of various resin-based dental materials revealed that while monomers like BisGMA, UDMA, and TEGDMA are very common, a wide array of other monomers, including DDDMA, are utilized to achieve specific clinical performance. nih.gov For instance, Filtek™ Bulk-Fill Posterior, a nanofill composite, includes 1,12-dodecane-DMA in its resin matrix alongside other dimethacrylates. nih.gov

Table 1: Composition of a Commercial Resin-Based Composite Containing this compound

| Component Category | Specific Component |

| Resin Matrix | ERGP-DMA, diurethane-DMA, 1,12-dodecane-DMA |

| Filler | Non-agglomerated/non-aggregated 20-nm silica (B1680970) filler, non-agglomerated/non-aggregated 4-nm to 11-nm zirconia filler, aggregated zirconia/silica cluster filler, ytterbium trifluoride |

| Filler Percentage | 76.5 wt% / 58.4 vol% |

| Data sourced from a study on the polymerization shrinkage of bulk-fill composite resins. nih.gov |

Application in Dental Adhesives and Sealants

DDDMA is also a component in dental adhesives and sealants. cymitquimica.comesstechinc.com In these applications, the properties imparted by DDDMA, such as hydrophobicity and flexibility, can be advantageous. esstechinc.com The ability of DDDMA to act as a crosslinking agent helps in the formation of a durable and stable polymer network upon curing. guidechem.com This is crucial for the long-term success of adhesive restorations and the effectiveness of pit and fissure sealants. The formulation of these materials often involves a careful selection of monomers to control viscosity and enhance adhesion to tooth structures. nih.gov

Customization for Crowns, Bridges, and Core Buildup Materials

The versatility of this compound extends to the fabrication of indirect restorations like crowns and bridges, as well as in core buildup materials. guidechem.comchemicalbook.comcoompo.com Core buildup materials are used to replace missing tooth structure to provide a stable foundation for a subsequent crown. nih.gov Dual-cured resin composites are often preferred for this application to ensure complete polymerization in deep preparations. nih.gov

Research has shown that the type of core material can significantly affect the fracture resistance of restored teeth. mdpi.com Materials with higher filler content and specific resin compositions tend to exhibit improved mechanical properties. mdpi.comcompendiumlive.com The inclusion of monomers like DDDMA in these formulations can contribute to achieving the desired strength and durability. guidechem.com

A study comparing various commercial core buildup materials highlighted the differences in their mechanical properties, such as fracture toughness and hardness. compendiumlive.com While specific formulations are often proprietary, the use of various dimethacrylate monomers, including those with long carbon chains like DDDMA, is a common strategy to optimize performance. researchgate.net

Optimization of Polymerization Contraction and Internal Stress

A significant challenge with all resin-based dental materials is polymerization shrinkage. pocketdentistry.com As the monomers link together to form a polymer network, a reduction in volume occurs, which can create stress at the interface between the restoration and the tooth. nih.govnih.gov This stress can lead to marginal gaps, microleakage, and potential failure of the restoration. pocketdentistry.com

However, the relationship is complex, as factors like the degree of conversion and the developing elastic modulus of the material also significantly influence the final stress state. nih.gov Research has shown that composites with lower concentrations of the high-viscosity monomer BisGMA and the inclusion of the diluent monomer TEGDMA can exhibit higher shrinkage and stress. nih.gov The use of long-chain dimethacrylates like DDDMA can be a strategy to modulate these properties. For example, one study found that a bulk-fill composite containing 1,12-dodecane-DMA (X-tra fil) exhibited the lowest polymerization shrinkage among the materials tested at various time points. nih.gov

Table 2: Polymerization Shrinkage of Various Composite Resins

| Composite Resin | Polymerization Shrinkage at 1800s (%) |

| everX Posterior (EXP) | 3.03 |

| Filtek Bulk-Fill Posterior (FBP) | Not specified in the same format |

| SonicFill 2 (SF2) | Not specified in the same format |

| Tetric N-Ceram Bulk-Fill (TNB) | Not specified in the same format |

| X-tra fil (XF) (contains 1,12-dodecane-DMA) | 0.19 |

| Filtek Z250 (Control) | Not specified in the same format |

| Data adapted from a study comparing the polymerization shrinkage of bulk-fill composites. nih.gov |

This compound in Protective and Functional Coatings

Beyond the biomedical field, DDDMA is utilized in the formulation of protective and functional coatings. esstechinc.comguidechem.com

Development of UV-Curable Protective Coatings

This compound is employed in the development of ultraviolet (UV) curable coatings. guidechem.com These coatings are applied as a liquid and then rapidly hardened (cured) upon exposure to UV light. The methacrylate groups in the DDDMA molecule are reactive towards free radicals generated by a photoinitiator upon UV exposure, leading to rapid polymerization and the formation of a cross-linked protective film. researchgate.net

The long aliphatic chain of DDDMA can impart flexibility and hydrophobicity to the cured coating. cymitquimica.comesstechinc.com This makes it suitable for applications where resistance to water and a certain degree of flexibility are required. Furthermore, its good resistance to chemicals and UV radiation enhances the durability of the coatings, making them suitable for various applications. guidechem.com

Fabrication of Tough Amphiphilic Antifouling Coatings

The inclusion of this compound polymers has been noted in the formulation of antifouling coatings. Regulatory documents from the U.S. Environmental Protection Agency (EPA) list a polymer of this compound with a minimum molecular weight of 100,000 amu as an inert ingredient approved for use in cuprous oxide-bearing antifouling coatings. pcdn.cochemreg.net These coatings are designed to control the growth of algae and other organisms on submerged structures. pcdn.cochemreg.net The long hydrophobic dodecane chain of the monomer contributes to the creation of a water-repellent surface, a key characteristic for marine and submerged applications. While detailed fabrication studies are not extensively available in public literature, its presence in these formulations underscores its role in creating durable and effective antifouling systems. In one study, this compound was used as a photopolymerizable oil phase to create a platform for studying the 2-D self-assembly of various nanoparticles at an oil/water interface, a process relevant to creating structured surfaces for preventing biofilm growth. acs.org

Design of Hybrid Coatings with Enhanced Surface Properties

While specific research detailing the use of this compound in organic-inorganic hybrid coatings is limited, its fundamental properties make it a suitable candidate for enhancing surface characteristics. The monomer provides flexibility and improves surface features in polymer matrices. mdpi.com Its utility as a photopolymerizable oil phase for the controlled assembly of nanoparticles demonstrates its potential in creating surfaces with highly tailored properties. acs.org This "fossilized liquid assembly" platform allows for the rapid, UV-cured solidification of the this compound, trapping assembled nanoparticle structures. acs.org This method can be used to create surfaces with specific optical or magnetic properties derived from the embedded nanoparticles, representing an approach to forming advanced, functional surfaces.

This compound in Additive Manufacturing and 3D Printing

The rapid and controllable polymerization of this compound makes it a valuable component in resin formulations for additive manufacturing, particularly in light-based 3D printing technologies.

This compound (DDDMA) is incorporated into stereolithography (SLA) and Digital Light Processing (DLP) resins to modify their properties for specific applications. Its presence in a formulation can enhance flexibility and reduce the brittleness of the final cured part. Research on a resin for printing transepidermal microprojection arrays for medical use specified a composition containing 5% to 25% (by weight) of this compound alongside other monomers like urethane (B1682113) dimethacrylate. nih.gov Patents for 3D printing inks also list DDDMA as a component, with concentrations ranging from 5% to 80%, to be used in SLA processes. google.com

Table 1: Example of a DLP Resin Formulation Containing this compound

| Component | Concentration (% wt/wt) |

|---|---|

| Isopropylidenediphenol PEG-2 Dimethacrylate | 20% - 50% |

| Urethane Dimethacrylate | 10% - 25% |

| This compound | 5% - 25% |

| Hydroxypropyl Methacrylate | <5% |

| Tetrahydrofurfuryl Methacrylate | 1% - 10% |

| Diphenyl (2,4,6-trimethylbenzoyl) Phosphine (B1218219) Oxide | 0.1% - 5% |

| 2-Hydroxyethyl Methacrylate | <1% |

Data sourced from a study on 3D-printed microprojection arrays. nih.gov

In the field of microfluidics and chromatography, this compound (1,12-DoDDMA) has been used to create highly cross-linked monolithic capillary columns. science.gov These structures, which contain a continuous network of microscopic channels, are used for the separation of small molecules in reversed-phase liquid chromatography. science.gov Researchers synthesized these monoliths using 1,12-DoDDMA as the monomer, with dodecanol (B89629) and methanol (B129727) as porogenic solvents to control the pore structure. science.gov The ability to precisely form these intricate channel networks within a stable polymer body highlights the utility of DDDMA in fabricating high-resolution microstructures.

The formulation of resins containing this compound has been successfully applied to the 3D printing of bioinspired structures for biomedical applications. A notable example is the fabrication of a transepidermal microprojection array (MPA)—a patch of microneedles—designed for sampling the human skin microbiome. nih.gov These MPAs, inspired by natural penetrating structures, were printed using a DLP resin that included 5-25% DDDMA. nih.gov The inclusion of DDDMA contributes to the required mechanical properties of the microneedles, allowing them to effectively penetrate the skin to collect samples. nih.gov This application serves as a prime example of how DDDMA can be integrated into advanced materials for creating functional, bioinspired medical devices. researchgate.net

This compound in Biomaterials and Drug Delivery Systems

This compound is frequently used in biomaterials, especially in the dental field, and is emerging as a component in drug delivery systems due to its biocompatibility and tunable properties.

Its use is well-documented in dental resin composites, where it is often referred to as DDDMA or D3MA. acs.orgmdpi.comnih.gov In these applications, it is valued for its low shrinkage, hydrophobicity, and ability to form a tough polymer network upon light curing. 3m.com Technical literature from 3M for its Filtek™ Bulk Fill restorative material highlights that DDDMA's hydrophobic backbone increases molecular mobility and compatibility with other resins, helps to adjust the formulation's viscosity, and its high molecular weight reduces polymerization shrinkage. 3m.com

Table 2: Functional Properties of this compound (DDDMA) in Dental Composites

| Property Conferred by DDDMA | Functional Advantage |

|---|---|

| Hydrophobic Backbone | Increases molecular mobility and compatibility with other resins. |

| Viscosity Adjustment | Aids in achieving the desired handling characteristics for the composite. |

| High Molecular Weight | Reduces polymerization shrinkage, which minimizes stress on the tooth. |

| Cross-linking Ability | Contributes to the formation of a tough, durable final restoration. |

Data based on technical descriptions of dental restorative materials. 3m.com

More recently, DDDMA has been investigated for its role in drug delivery systems. One study explored its use as a reactive diluent in an injectable, in-situ forming system based on poly(ε-caprolactone fumarate) designed for the delivery of tamoxifen (B1202) citrate, a chemotherapy drug. researchgate.net The use of DDDMA as a reactive diluent in such photocrosslinkable hydrogel systems is crucial for achieving a network with the desired swelling characteristics and mechanical properties suitable for controlled drug release. researchgate.net

Synthesis of Hydrogels for Biomedical Applications

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids. This characteristic makes them resemble living tissue, rendering them excellent candidates for a variety of biomedical applications. The synthesis of these hydrogels is often achieved through the polymerization of monomer and crosslinker molecules.